molecular formula C10H20N2O4 B7979677 tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B7979677
M. Wt: 232.28 g/mol
InChI Key: PWQIGBOSLQHOBT-UHFFFAOYSA-N
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Description

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy(methyl)amino group, and a carbamate moiety. It is often used as a reactant in the synthesis of other compounds, particularly in the development of inhibitors for specific enzymes.

Preparation Methods

The synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Medicine: Its derivatives are explored for their potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate can be compared with similar compounds such as tert-Butyl (2R)-2-[[methoxy(methyl)amino]carbonyl]-4-morpholinecarboxylate . While both compounds contain the tert-butyl and methoxy(methyl)amino groups, the presence of the morpholine ring in the latter provides different chemical properties and potential applications. The uniqueness of this compound lies in its specific structure, which makes it suitable for the synthesis of enzyme inhibitors and other specialized compounds.

Biological Activity

Introduction

tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, also known as (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carbamate functional group and a methoxy methyl amino moiety. The following sections will explore its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.3034 g/mol
  • CAS Number : 2287346-83-0
  • Purity : Typically > 97% for research applications .

Synthesis

The synthesis of this compound generally involves the reaction of tert-butyl carbamate with methoxy(methyl)amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate that is subsequently purified to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating strong potency.

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus5Active
Escherichia coli10Active
Pseudomonas aeruginosa20Moderate

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and membrane integrity. Studies utilizing membrane depolarization assays have shown that the compound can cause significant changes in membrane potential, leading to cell death .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Antibacterial Efficacy Study :
    • A study published in a peer-reviewed journal examined the efficacy of various derivatives of carbamate compounds against drug-resistant bacterial strains. This compound was among the top performers, showcasing a therapeutic index that favored bacterial inhibition over cytotoxicity to mammalian cells .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays were performed on mammalian cell lines to assess the safety profile of the compound. Results indicated that while effective against bacteria, the compound exhibited minimal cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety margin for potential therapeutic use .

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQIGBOSLQHOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007753
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87694-49-3
Record name tert-Butyl 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087694493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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